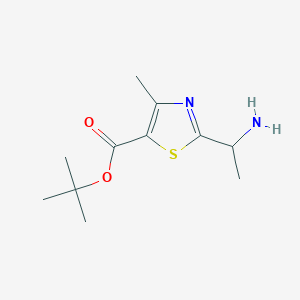

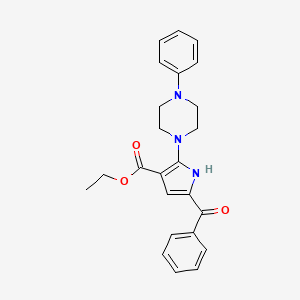

![molecular formula C20H18O6 B2953886 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate CAS No. 300556-86-9](/img/structure/B2953886.png)

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

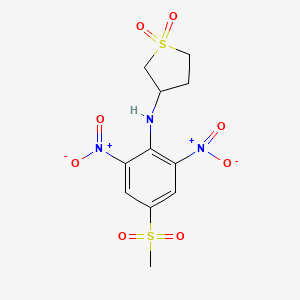

The compound is a furan derivative, which is a type of heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The ethoxycarbonyl group (COOEt) is a common functional group in organic chemistry, often used in the synthesis of esters .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan derivatives can often be synthesized through various methods such as the Paal-Knorr synthesis, Feist-Benary synthesis, and others . The ethoxycarbonyl group can typically be introduced through esterification reactions .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The presence of the ethoxycarbonyl and methoxybenzoate groups could potentially influence the reactivity of the furan ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Furan derivatives generally have low melting points and are often liquids at room temperature . They are also typically polar due to the presence of the oxygen atom in the furan ring .科学的研究の応用

Anticancer and Antiangiogenic Activity

Research indicates that certain derivatives of benzo[b]furan, which include a 2-methoxy/ethoxycarbonyl group, have shown significant antiproliferative activity against cancer cells. For instance, compounds like 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan demonstrated potent anticancer properties both in vitro and in vivo, by inhibiting tubulin polymerization and inducing apoptosis (Romagnoli et al., 2015).

Synthesis of Bioactive Compounds

Another study explored the synthesis of potentially bioactive compounds starting from visnaginone, which is structurally related to benzo[b]furan derivatives. This study highlighted the formation of various compounds like chalcones, pyrazoline, and isoxazoline derivatives, demonstrating the versatile synthetic applications of benzo[b]furan derivatives (Abdel Hafez et al., 2001).

Photochemical Synthesis and Fluorinated Compounds

The photochemical synthesis of 3-iodobenzo[b]furans using 2-alkynyl-1-(1-ethoxyethoxy)benzenes illustrates the potential for creating novel fluorinated heterocyclic compounds. This approach results in a variety of 3-iodobenzo[b]furans, expanding the scope of chemical transformations available for benzo[b]furan derivatives (Okitsu et al., 2008).

Synthesis of Heterocyclic Compounds

Research on the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives from compounds like 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione, further illustrates the broad utility of benzo[b]furan derivatives in synthesizing diverse heterocyclic compounds (Sarıpınar et al., 2006).

Bio-Based Materials

Studies on the synthesis of fully bio-based benzoxazines from guaiacol, furfurylamine, and stearylamine, using benzo[b]furan derivatives, demonstrate their application in developing sustainable materials. These compounds show promising properties for the design of new, fully bio-based polybenzoxazines (Wang et al., 2012).

将来の方向性

作用機序

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties .

Mode of Action

It’s worth noting that furan derivatives have been known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives have been known to interact with various biochemical pathways, leading to a range of downstream effects .

特性

IUPAC Name |

ethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-15(11-16(17)18)26-19(21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPYHOXKNWBLSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

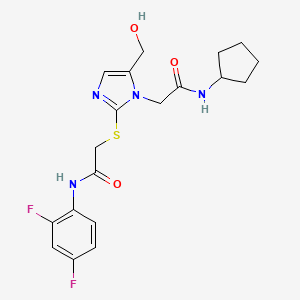

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

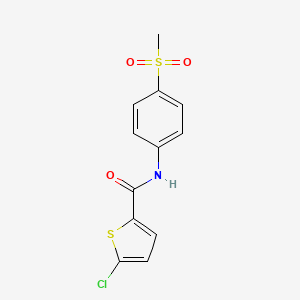

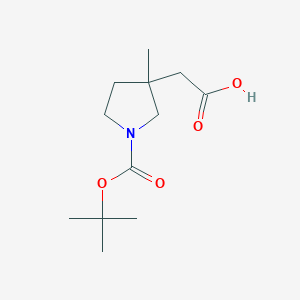

![3,4-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2953812.png)

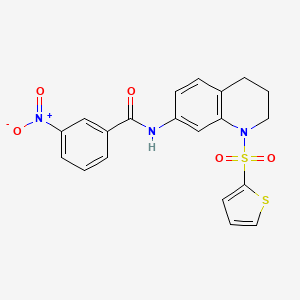

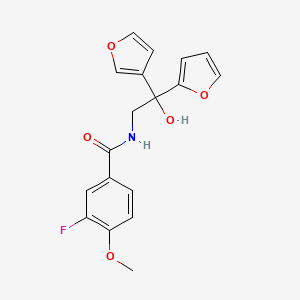

![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)

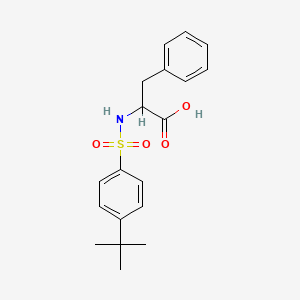

![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)